(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone
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Overview
Description
(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H17FO It is characterized by the presence of a fluorophenyl group and a naphthalenylmethylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 2-(naphthalen-1-ylmethyl)phenylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares structural similarities and is used in similar research applications.
Indole Derivatives: Possess similar aromatic structures and are explored for their diverse biological activities.
Uniqueness
(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to its specific combination of fluorophenyl and naphthalenylmethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17FO |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H17FO/c25-23-15-6-5-14-22(23)24(26)21-13-4-2-9-19(21)16-18-11-7-10-17-8-1-3-12-20(17)18/h1-15H,16H2 |
InChI Key |
BHFMLLNOZBVXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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